molecular formula C18H14FN3 B5785422 2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile

2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile

Cat. No.: B5785422
M. Wt: 291.3 g/mol
InChI Key: JMXNXQFNJUJUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a fluorophenyl group, and a tetrahydronaphthalene backbone with dicarbonitrile substituents. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile typically involves multi-component reactions. One common method is a catalyst-free one-pot four-component cyclocondensation reaction. This process involves the reaction of dimedone, various substituted benzaldehydes, 4-fluorophenylacetonitrile, and ammonium acetate in water under ultrasonic conditions . This method is advantageous due to its simplicity, high yield, and compliance with green chemistry principles.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely employed to ensure efficient and environmentally friendly synthesis. The use of ultrasonic conditions and catalyst-free reactions can be scaled up for industrial applications, providing a sustainable approach to large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile groups to amines.

    Substitution: The aromatic fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted naphthalene derivatives.

Scientific Research Applications

2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile, particularly as an HDAC inhibitor, involves the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and suppression of gene expression. By inhibiting HDACs, this compound can promote the acetylation of histones, resulting in the activation of tumor suppressor genes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile is unique due to its specific combination of functional groups and its tetrahydronaphthalene backbone. This structure provides distinct chemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3/c19-12-7-5-11(6-8-12)17-14-4-2-1-3-13(14)15(9-20)18(22)16(17)10-21/h5-8H,1-4,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXNXQFNJUJUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=C2C3=CC=C(C=C3)F)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.